(4-Chloro-2-formylphenyl) 2,5-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has a molecular formula of C14H7Cl3O3 and a molecular weight of 329.6 g/mol. It is known for its high solubility in organic solvents and its potential as a building block for the synthesis of other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Chloro-2-formylphenyl) 2,5-dichlorobenzoate can be synthesized through a reaction between 4-chloro-2-formylphenol and 2,5-dichlorobenzoic acid. The reaction typically involves the use of a suitable catalyst and solvent under controlled temperature and pressure conditions. The exact reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. Industrial production may involve optimization of reaction conditions to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-formylphenyl) 2,5-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of other organic compounds.
Biology: The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which play crucial roles in the nervous system.
Medicine: Its neuroprotective effects, including antioxidant and anti-inflammatory properties, make it a candidate for drug development for neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Industry: The compound’s high solubility in organic solvents makes it useful in various industrial applications, including material science and agriculture.
Mechanism of Action
The exact mechanism of action of (4-Chloro-2-formylphenyl) 2,5-dichlorobenzoate is not well understood. studies have shown that it can act as a potent inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial for the breakdown of neurotransmitters in the nervous system, and their inhibition can lead to various physiological effects. The compound also exhibits antioxidant and anti-inflammatory properties, which contribute to its neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic acid: Similar in structure but lacks the formyl group.
2,5-Dichlorobenzoic acid: Similar in structure but lacks the formyl group and the additional chlorine atom on the phenyl ring.
4-Chloro-2-formylphenol: Contains the formyl group but lacks the dichlorobenzoate moiety.
Uniqueness
(4-Chloro-2-formylphenyl) 2,5-dichlorobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential neuroprotective effects set it apart from other similar compounds.
Properties
IUPAC Name |
(4-chloro-2-formylphenyl) 2,5-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3O3/c15-9-2-4-13(8(5-9)7-18)20-14(19)11-6-10(16)1-3-12(11)17/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYHVSRPLCHEJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)OC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.